molecular formula C11H14INO2 B3088050 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide CAS No. 1181039-50-8

2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide

Cat. No. B3088050
CAS RN: 1181039-50-8
M. Wt: 319.14 g/mol
InChI Key: FMJCDLZFBDUBCB-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide, also known as IPPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 339.2 g/mol. IPPA is a derivative of phenoxyacetic acid, which is a compound commonly used in organic synthesis. IPPA is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis techniques have been developed for related acetamide derivatives, highlighting the methods for creating complex molecules with potential biological activities. For example, the synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide involved chemoselective N-acetylation and reaction with propargyl bromide, showcasing the intricate steps required to achieve specific molecular architectures (Belay et al., 2012). These methodologies are crucial for the development of new pharmaceuticals and materials.

Pharmacological Potential

The exploration of novel compounds for pharmacological uses is a significant application of chemical research. Compounds structurally similar to "2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide" have been investigated for their antimicrobial properties. For instance, certain imines and thiazolidinones derived from acetamide compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of these chemicals in developing new antimicrobial agents (Fuloria et al., 2009).

Kinetics and Mechanism Studies

Research on the kinetics and mechanisms of chemical reactions involving acetamide derivatives offers insights into their reactivity and potential applications in synthesis and drug development. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, exemplifies the importance of understanding reaction conditions and mechanisms (Magadum & Yadav, 2018).

Material Science and DNA Binding

Some research has focused on the development of responsive materials, such as cationic polythiophenes derived from acetamide compounds, for applications in DNA binding and potentially as gene delivery vehicles. This underscores the versatility of acetamide derivatives in creating functional materials for biotechnological applications (Carreon et al., 2014).

properties

IUPAC Name

2-(4-iodophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJCDLZFBDUBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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